molecular formula C17H15BrN2O2S B2577513 (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-61-5

(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2577513
CAS-Nummer: 865545-61-5
Molekulargewicht: 391.28
InChI-Schlüssel: SIMHUKGBRPSYLR-HTXNQAPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the iminothiazoline class of heterocyclic molecules, a scaffold recognized for its diverse pharmacological potential. Iminothiazoline derivatives have demonstrated significant promise in scientific studies, including potent elastase inhibition , which is a key target in the investigation of skin aging and inflammatory conditions. The elastase enzyme, a serine protease, breaks down elastin, and its inhibition is a sought-after mechanism for potential therapeutic interventions . Beyond this, related structures in the iminothiazoline and benzothiazole families are reported to possess a broad spectrum of biological activities, such as antibacterial, anti-inflammatory, antioxidant, and antitumor properties , making them valuable scaffolds for developing novel bioactive agents . The specific stereochemistry (E)-isomer and substitution pattern on the benzothiazole ring system of this product are critical for its interaction with biological targets and its application in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for in vitro biological screening against a range of disease models. Its mechanism of action is likely associated with targeted protein inhibition, similar to other compounds in its class which have been studied using computational methods like molecular docking and molecular dynamics simulations . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-13-5-4-6-14-15(13)20(2)17(23-14)19-16(21)11-7-9-12(18)10-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMHUKGBRPSYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the benzo[d]thiazole derivative with 4-bromo-benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, potentially yielding debrominated or reduced amide derivatives.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzo[d]thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its efficacy and safety as a lead compound for new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The bromo substituent in the target compound distinguishes it from analogs with chloro, methoxy, or nitro groups. For example:

  • Compound 15l (): Features a chloro substituent on the benzamide and a trimethoxyphenyl group on the thiazole.
  • Compound 15m (): Contains a methoxy group on the benzamide, increasing electron-donating properties and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
  • Compound 5p (): Incorporates a dodecyl chain on the thiazole nitrogen, significantly increasing hydrophobicity compared to the target compound’s ethoxy group, which balances lipophilicity and solubility .

Table 1: Substituent Comparison

Compound Benzamide Substituent Thiazole Substituents Key Properties
Target Compound 4-Bromo 4-Ethoxy, 3-methyl Moderate lipophilicity, strong electron-withdrawing effects
15l () 4-Chloro 3-Methyl, 4-(3,4,5-trimethoxy) Enhanced solubility, weaker electron withdrawal
5p () Unsubstituted 3-Dodecyl, 4-(2,4-dimethyl) High hydrophobicity, potential for micelle formation

Spectral Data and Structural Confirmation

NMR and MS data highlight electronic and steric differences:

  • 1H NMR Shifts : The target compound’s bromo group deshields adjacent protons, likely shifting aromatic signals upfield compared to chloro analogs. For example, 15l () shows aromatic protons at δ 8.30 (d, J = 8.7 Hz), whereas bromo-substituted compounds may exhibit similar but distinct patterns due to heavier atom effects .
  • 13C NMR : The carbonyl carbon in the target compound’s benzamide is expected near δ 168–173 ppm, consistent with 15l (δ 168.8 ppm) and 15m (δ 173.2 ppm).

Table 2: Spectral Comparison

Compound 1H NMR (Key Signals) 13C NMR (Carbonyl Signal) MS Data
Target Compound Aromatic δ ~7.4–8.3 (br, benzamide) ~170 ppm HRMS: Expected M+ ~419
15l () δ 8.30 (d, J = 8.7 Hz), 6.60 (s) 168.8 ppm HRMS: 309.1054 (M + H)
5p () δ 7.42 (d, J = 8.7 Hz), 3.75 (s, CH3) Not reported MS (ESI): m/z 415.1321

Biologische Aktivität

(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

This compound belongs to a class of thiazole derivatives, which are known for their significant pharmacological properties. The structural formula is represented as follows:

C17H15BrN2O2S\text{C}_{17}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}

The key features include:

  • A thiazole ring that contributes to its biological activity.
  • A bromine substituent , which is often associated with enhanced reactivity.
  • An ethoxy group , which can influence solubility and biological interactions.

Anticancer Activity

Numerous studies have demonstrated that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown significant activity against breast and lung cancer cells. The proposed mechanisms include:

  • Induction of apoptosis through the generation of reactive oxygen species (ROS).
  • Inhibition of key enzymes involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial action is believed to stem from:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial enzyme systems.

Study on Anticancer Properties

A recent study focused on the cytotoxic effects of (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide against various cancer cell lines. The findings indicated a significant reduction in cell viability, with IC50 values suggesting strong anticancer potential. The study employed MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0ROS generation
HeLa (Cervical)10.0Cell cycle arrest

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against a panel of bacterial strains. The results demonstrated that (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited notable inhibition zones in agar diffusion assays.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus8 µg/mL18
Escherichia coli16 µg/mL15
Pseudomonas aeruginosa32 µg/mL12

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is influenced by their structural components. Key aspects include:

  • Electron-withdrawing groups , such as bromine or nitro groups, enhance reactivity and biological efficacy.
  • Alkyl or aryl substitutions can modulate solubility and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Answer: The synthesis involves cyclization of the benzo[d]thiazole core followed by condensation with the brominated benzamide moiety. Key steps include:

  • Cyclization: React 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to form the benzo[d]thiazole ring .

  • Condensation: Use coupling agents (e.g., DCC or EDCI) to link the bromobenzamide to the ylidene group. Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) to prevent side reactions .

  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high purity (>95% by HPLC) .

    Parameter Optimal Condition Impact on Yield
    SolventDMF or acetonitrileMaximizes solubility/reactivity
    Temperature60–80°CBalances reaction rate vs. decomposition
    Coupling AgentEDCI with HOBtReduces racemization

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Answer:

  • NMR:
  • ¹H NMR: Look for characteristic peaks:
  • Benzo[d]thiazole protons (δ 6.8–7.5 ppm, aromatic),
  • Ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • ¹³C NMR: Confirm the ylidene (C=N) carbon at δ 160–165 ppm .
  • IR: Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-Br (~600 cm⁻¹) .
  • MS: Molecular ion peak [M+H]⁺ should match the molecular formula (C₁₈H₁₆BrN₂O₂S). Fragmentation patterns validate the bromobenzamide moiety .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Answer:

  • Solubility: Soluble in DMSO (>10 mg/mL), moderately in ethanol (2–5 mg/mL), and insoluble in water. Use sonication for dispersion .
  • Stability: Store at –20°C under inert gas (argon). Degrades in light (UV) due to the bromine moiety; monitor via TLC/HPLC every 6 months .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer: The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

  • Catalyst System: Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C) for Suzuki reactions .
  • Steric Effects: The ethoxy and methyl groups on the benzo[d]thiazole may hinder coupling; optimize ligand (e.g., SPhos) to reduce steric bulk .
  • Yield: Typically 60–75% for aryl boronic acid partners. Confirm regioselectivity via NOESY NMR .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets like kinase enzymes?

  • Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to analyze electron density at the bromine and amide groups, predicting nucleophilic/electrophilic sites .
  • Docking (AutoDock Vina): Use crystal structures of kinases (e.g., EGFR PDB: 1M17). The benzamide moiety forms hydrogen bonds with hinge regions (e.g., Met793), while the bromine enhances hydrophobic interactions .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns; RMSD <2 Å indicates stable target-ligand complexes .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in enzyme assays) be resolved?

  • Answer:

  • Assay Validation: Ensure consistent ATP concentrations (1–10 µM) in kinase assays to avoid false positives .

  • Metabolite Interference: Test for bromine displacement (via LC-MS) in cell-based assays, which may generate inactive byproducts .

  • Data Normalization: Use Z’-factor >0.5 to confirm assay robustness. Compare with control inhibitors (e.g., staurosporine) .

    Source of Variability Resolution Strategy
    Enzyme lot differencesPre-test enzyme activity with control substrate
    Solvent effects (DMSO%)Limit to ≤0.1% in final assay
    Cell line heterogeneityUse isogenic cell lines

Methodological Guidance

Q. What strategies mitigate racemization during the synthesis of the (E)-ylidene isomer?

  • Answer:

  • Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) during condensation .
  • Low-Temperature Reactions: Conduct steps at 0–4°C to slow keto-enol tautomerism .
  • Analytical Monitoring: Chiral HPLC (Chiralpak IA column, hexane/IPA) to track enantiopurity .

Q. How to design SAR studies for optimizing antimicrobial activity in analogs of this compound?

  • Answer:

  • Core Modifications: Replace bromine with Cl, CF₃, or NO₂ to assess electronic effects .
  • Side Chain Variations: Introduce polar groups (e.g., morpholino) on the benzamide to enhance membrane penetration .
  • Biological Testing: Minimum inhibitory concentration (MIC) assays against Gram+/– bacteria (e.g., S. aureus, E. coli). Correlate logP (2.5–3.5) with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.